

Physicochemical properties of 4'-Fluoro-2'-nitroacetanilide

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Compound of Interest

Compound Name: 4'-Fluoro-2'-nitroacetanilide

Cat. No.: B181082

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An In-depth Technical Guide to the Physicochemical Properties of **4'-Fluoro-2'-nitroacetanilide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-2'-nitroacetanilide is a substituted aromatic nitro compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[\[1\]](#)[\[2\]](#) Its unique arrangement of functional groups—an acetamido group, a nitro group, and a fluorine atom on a benzene ring—makes it a versatile building block in medicinal chemistry and agrochemical development.[\[1\]](#)[\[2\]](#) This document provides a comprehensive overview of the physicochemical properties, spectral data, and a representative synthetic protocol for **4'-Fluoro-2'-nitroacetanilide**, intended to serve as a technical resource for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical properties of **4'-Fluoro-2'-nitroacetanilide** are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	448-39-5	[3][4]
IUPAC Name	N-(4-fluoro-2-nitrophenyl)acetamide	[3]
Molecular Formula	C ₈ H ₇ FN ₂ O ₃	[3][4]
Molecular Weight	198.15 g/mol	[3]
Appearance	Light yellow to yellow to orange powder or crystal	[1][2]
Melting Point	71 - 74 °C	[1][2]
Boiling Point	Not available	-
Solubility	Recrystallization protocols suggest solubility in hot ethanol and poor solubility in cold water.	[1][2]
InChI	InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)	[3][4][5]
InChIKey	UZBZEUCQENVQPB-UHFFFAOYSA-N	[3][4][5]
Canonical SMILES	CC(=O)NC1=C(C=C(C=C1)F)-INVALID-LINK--[O-]	[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **4'-Fluoro-2'-nitroacetanilide**. Below are the key spectral data obtained from ¹H NMR, Mass Spectrometry, and the expected ranges for ¹³C NMR and IR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments within the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Solvent	Reference(s)
-NH (Amide)	~10.2	CDCl ₃	[5]
Aromatic-H (multiple peaks)	8.79, 7.92, 7.41	CDCl ₃	[5]
-CH ₃ (Acetyl)	~2.30	CDCl ₃	[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) results in fragmentation of the molecule, providing a characteristic fingerprint.

m/z Value	Interpretation	Reference(s)
198	[M] ⁺ (Molecular Ion)	[5]
156	Base Peak ([M-C ₂ H ₂ O] ⁺)	[3][5]
110	Fragment	[3][5]
43	[CH ₃ CO] ⁺ Fragment	[3]

¹³C NMR and Infrared (IR) Spectroscopy

While specific peak-picked data is not readily available, the expected spectral features based on the functional groups present are tabulated below.

Spectroscopy Type	Functional Group	Expected Chemical Shift / Wavenumber	Reference(s)
¹³ C NMR	C=O (Amide)	160-180 ppm	[6]
Aromatic Carbons		110-160 ppm	[6]
C-NO ₂		~140-150 ppm	[6]
C-F		~150-165 ppm (J C-F coupling)	[6]
CH ₃ (Acetyl)		20-30 ppm	[6]
IR	N-H Stretch (Amide)	3100-3500 cm ⁻¹ (broad)	
C-H Stretch (Aromatic)		3000-3100 cm ⁻¹	
C=O Stretch (Amide)		~1710 cm ⁻¹ (strong)	
N-O Stretch (Nitro)		1500-1550 cm ⁻¹ & 1300-1370 cm ⁻¹	
C-F Stretch		1000-1400 cm ⁻¹	

Experimental Protocols

Synthesis of 4'-Fluoro-2'-nitroacetanilide

The following is a representative procedure for the synthesis of **4'-Fluoro-2'-nitroacetanilide** via electrophilic aromatic substitution (nitration) of 4'-fluoroacetanilide. This protocol is based on established methods for the nitration of acetanilide derivatives.

Materials:

- 4'-Fluoroacetanilide
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃, 70%)

- Glacial Acetic Acid
- Ice
- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- Dissolution: In a flask, dissolve 4'-fluoroacetanilide in glacial acetic acid. Carefully add concentrated sulfuric acid while cooling the flask in an ice bath. Stir until a clear solution is formed.
- Preparation of Nitrating Mixture: In a separate container, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
- Nitration: Add the cold nitrating mixture dropwise to the solution of 4'-fluoroacetanilide. Maintain the reaction temperature below 10°C throughout the addition using the ice bath.
- Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour to ensure the reaction goes to completion.
- Precipitation: Pour the reaction mixture slowly over a beaker filled with crushed ice and water. A yellow solid, the crude **4'-Fluoro-2'-nitroacetanilide**, will precipitate.
- Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
- Purification: Recrystallize the crude product from a minimum amount of hot ethanol to yield purified crystals of **4'-Fluoro-2'-nitroacetanilide**.
- Drying: Dry the purified crystals in a vacuum oven.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

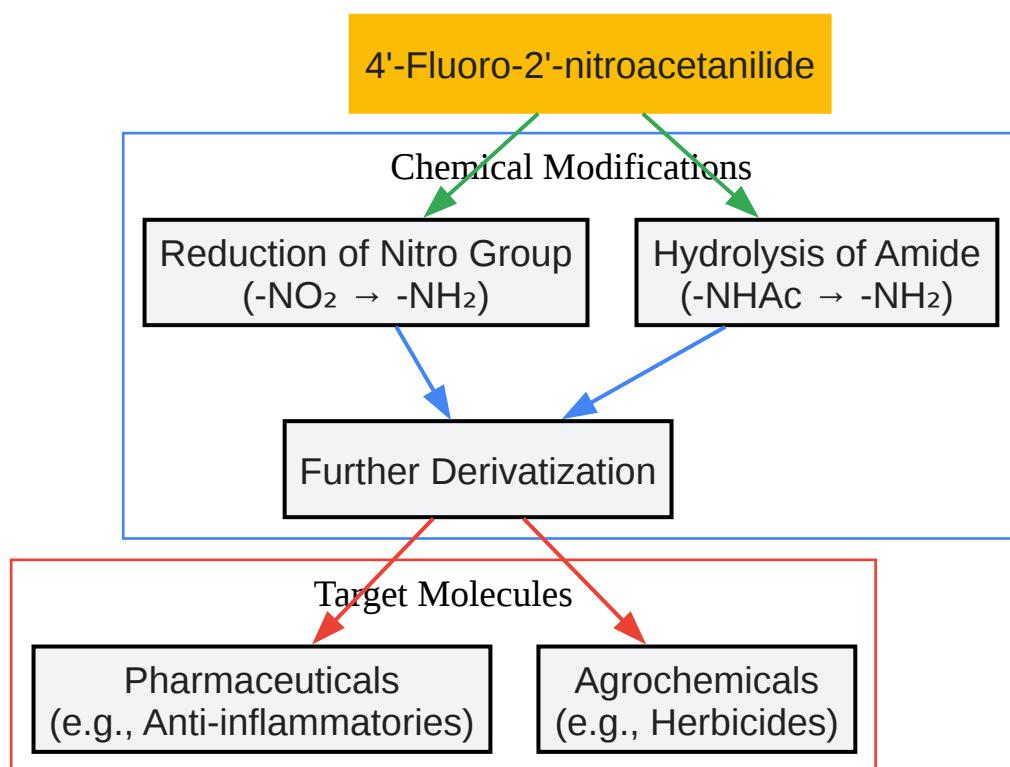
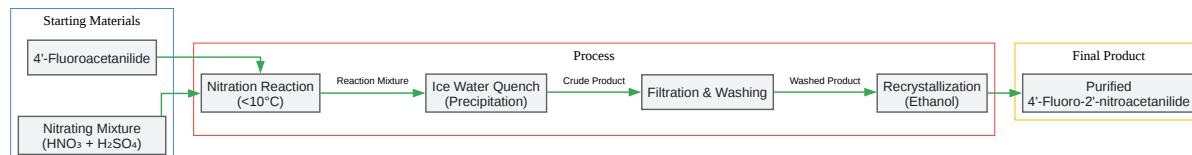
- Prepare a sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC/LC interface.
- Acquire the mass spectrum using Electron Ionization (EI).
- Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Synthetic Utility

As an intermediate, **4'-Fluoro-2'-nitroacetanilide** is not typically involved in signaling pathways itself but is a key starting material for more complex molecules. The following diagrams illustrate its synthetic preparation and its role as a chemical building block.



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